molecular formula C7H5ClF3N B1646533 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine CAS No. 223549-97-1

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

Cat. No.: B1646533
CAS No.: 223549-97-1
M. Wt: 195.57 g/mol
InChI Key: SLNHGSGBIBLZPB-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a strategic synthetic intermediate designed for advanced chemical research and development. Compounds within the trifluoromethylpyridine (TFMP) class are highly valued in discovery chemistry due to the unique influence of the fluorine atom and the pyridine moiety on key physicochemical properties, which can profoundly impact a molecule's biological activity, metabolic stability, and bioavailability . This compound features a multi-substituted pyridine ring, presenting reactive sites for selective functionalization, making it a valuable building block for constructing more complex molecules. Its structure is analogous to key intermediates used in the synthesis of modern agrochemicals and pharmaceuticals . Currently, over 20 launched agrochemicals and several pharmaceutical compounds contain the TFMP moiety, underscoring its significant role in industrial research . The biological activities of TFMP derivatives are attributed to the strong electron-withdrawing nature of the trifluoromethyl group and the characteristics of the pyridine ring, often leading to enhanced efficacy and selectivity in target interactions . Researchers utilize this chemical as a precursor in the development of novel active ingredients. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-3-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N/c1-4-2-5(7(9,10)11)3-12-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNHGSGBIBLZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223549-97-1
Record name 2-chloro-3-methyl-5-(trifluoromethyl)pyridine
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Preparation Methods

Step 1: N-Oxidation

3-Methylpyridine reacts with hydrogen peroxide in acetic acid to form N-oxy-3-methylpyridine. This step enhances reactivity for subsequent chlorination.

Step 2: Benzoyl Chloride Chlorination

N-oxide intermediates undergo chlorination with benzoyl chloride, introducing a chlorine atom at the 2-position. The reaction avoids isolating isomers (e.g., 2-chloro-3-methylpyridine), streamlining the process.

Step 3: Chlorine Gas Chlorination

Gaseous chlorine replaces the 5-methyl group with a trichloromethyl group, forming 2-chloro-5-trichloromethyl-3-methylpyridine.

Step 4: Fluorination

Trichloromethyl groups are fluorinated using anhydrous hydrogen fluoride (HF) at 170–200°C, yielding the trifluoromethyl moiety.

Critical Parameters:

  • Fluorination Agent: HF (3:1 molar ratio)
  • Temperature: 180–190°C
  • Yield (Overall): 70–75%

This method’s modularity allows adjustments in chlorination and fluorination steps to enhance selectivity.

Fluorination and Chlorination Strategies

Adapting methodologies from CA1199331A, trifluoromethyl groups are introduced via halogen exchange. For example, 2-chloro-3-methyl-5-trichloromethylpyridine reacts with HF under pressure to replace chlorines with fluorines.

Reaction Profile:

  • Conditions: Liquid phase, 0.1–2.0 MPa
  • Catalyst: None (neat HF)
  • Selectivity: >90% for CF₃

Challenges include handling corrosive HF and ensuring complete conversion without side reactions.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Purity Scalability
Chlorination of Hydroxy 2-Hydroxy-5-nitro-3-CF₃-pyridine SOCl₂, DMF 86% 90–95% Moderate
Reductive Dechlorination 2,3,6-Trichloro-5-CF₃-pyridine Pd/C, H₂, MeOH >95% ≥98% High
Multi-Step Synthesis 3-Methylpyridine Cl₂, HF, BzCl 70–75% 85–90% Moderate
Fluorination Trichloromethyl intermediates HF 80–85% 95% Low

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Agrochemicals

One of the primary applications of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is in the development of agrochemicals. Its derivatives have been utilized as herbicides, fungicides, and insecticides. For instance, Fluazifop-butyl, a notable herbicide, is derived from trifluoromethylpyridine compounds and has been successful in controlling grass weeds in various crops .

Case Study: Fluazifop-butyl

  • Active Ingredient : Fluazifop-butyl
  • Application : Selective herbicide for post-emergent control of annual and perennial grasses.
  • Mechanism : Inhibits fatty acid synthesis in plants.
  • Market Approval : Approved for use in multiple countries, demonstrating its global relevance.

Pharmaceutical Applications

In addition to agrochemical uses, this compound plays a crucial role as an intermediate in pharmaceutical synthesis. Its derivatives have shown potential as therapeutic agents against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Agents

Research has indicated that certain derivatives of trifluoromethylpyridine exhibit significant cytotoxic activity against cancer cell lines. For example, studies have explored the molecular docking of these compounds to identify their interaction with specific biological targets involved in cancer progression .

Data Table: Summary of Applications

Application TypeCompound/DerivativeUse CaseMechanism/Effect
AgrochemicalFluazifop-butylHerbicide for grass controlInhibits fatty acid synthesis
PharmaceuticalVarious derivativesAnticancer agentsCytotoxic activity against cancer cells
VeterinaryTFMP derivativesVeterinary pharmaceuticalsAntiparasitic properties

Future Directions and Research Opportunities

The ongoing research into this compound suggests that new applications may emerge, particularly in the development of novel agrochemicals and pharmaceuticals. The unique properties imparted by the trifluoromethyl group are expected to lead to innovative solutions for crop protection and disease treatment.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is largely dependent on its application. In agrochemicals, it acts by interfering with specific biological pathways in pests, leading to their elimination. In pharmaceuticals, it may target specific enzymes or receptors, modulating their activity to achieve the desired therapeutic effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2,3-Dichloro-5-(trifluoromethyl)pyridine
  • Structure : Cl at positions 2 and 3, –CF₃ at position 4.
  • Properties : Liquid (MP: -2°C, BP: 172°C), synthesized via halogen exchange or chlorination .
  • Comparison : The absence of a methyl group in this compound increases its electrophilicity compared to 2-chloro-3-methyl-5-(trifluoromethyl)pyridine. This makes it a precursor for insecticides like chlorfluazuron, where reactivity is critical .
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine (CAS 780802-36-0)
  • Structure : –CH₃ at position 4 instead of 3.
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
  • Structure : –CH₂Cl at position 2, –Cl at position 3.
  • Comparison : The chloromethyl group increases reactivity in nucleophilic substitutions, making it suitable for pharmaceutical intermediates, unlike the more stable methyl group in the target compound .

Functional Group Variations

2-Cyano-3-chloro-5-(trifluoromethyl)pyridine
  • Structure : –CN at position 2.
  • Comparison: The electron-withdrawing cyano group enhances the ring’s electron deficiency, improving stability in high-temperature reactions but reducing solubility compared to the –Cl substituent .
Pyridalyl (Insecticide)
  • Structure : –O– linkages and a 5-(trifluoromethyl)pyridine core.
  • Comparison: Pyridalyl’s extended structure (with phenoxy and ether groups) provides superior pest control due to enhanced bioavailability and target specificity, whereas the methyl and chloro groups in the target compound may limit its pesticidal scope .

Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Key Feature(s)
This compound Not reported Not reported Balanced steric/electronic effects
2,3-Dichloro-5-(trifluoromethyl)pyridine -2 172 High reactivity for agrochemical synthesis
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Not reported Not reported Enhanced substitution versatility

Biological Activity

2-Chloro-3-methyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This compound's unique structure, characterized by the presence of chlorine and trifluoromethyl groups, imparts distinctive chemical properties that enhance its efficacy in various biological contexts.

The molecular structure of this compound is defined by its pyridine ring, which is substituted at the 2, 3, and 5 positions with chlorine, methyl, and trifluoromethyl groups, respectively. This configuration influences its reactivity and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity in pharmaceutical applications.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial properties of trifluoromethylpyridine derivatives. For instance, derivatives have shown significant activity against various bacterial strains. In one study, the antibacterial activity was assessed using different concentrations (50 mg/L and 100 mg/L) against several bacterial strains:

CompoundActivity (%) at 50 mg/LActivity (%) at 100 mg/L
E118 ± 2.457 ± 0.3
E216 ± 3.044 ± 3.0
E353 ± 2.5

These results suggest that modifications to the pyridine structure can lead to enhanced antibacterial efficacy .

Antifungal Activity

In terms of antifungal activity, trifluoromethylpyridine derivatives have been reported to possess significant fungicidal properties. A study indicated that these compounds could outperform traditional antifungals in certain applications due to their unique electronic properties imparted by the trifluoromethyl group .

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors within microbial cells, inhibiting their function.
  • Membrane Disruption : The lipophilic nature of trifluoromethyl groups can facilitate penetration into microbial membranes, disrupting cellular integrity.
  • Binding Affinity : The structural characteristics may enhance binding affinity to biological targets due to favorable interactions at the molecular level.

Case Studies

  • Antimycobacterial Activity : A recent study explored the potential of related compounds as antimycobacterial agents against Mycobacterium tuberculosis. The findings suggested that certain derivatives exhibited promising activity, indicating a potential pathway for developing new anti-TB drugs .
  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of various pyridine derivatives. These models help in understanding how structural modifications can influence efficacy against specific pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-3-methyl-5-(trifluoromethyl)pyridine, and what challenges arise during its preparation?

  • Methodology : Synthesis often involves halogenation and trifluoromethylation steps. For example:

  • Chlorination : Catalytic vapor-phase chlorination of β-picoline derivatives under controlled conditions .
  • Trifluoromethylation : Copper-mediated trifluoromethylation using fluoroform-derived CuCF₃ or halogen exchange with trifluoromethylating agents like CF₃I .
    • Challenges : Competing regioselectivity (e.g., undesired substitution at the 4-position) and side reactions due to the electron-withdrawing trifluoromethyl group. Purification requires fractional distillation or recrystallization due to similar boiling points of intermediates .

Q. How can spectroscopic techniques (NMR, FTIR) differentiate this compound from structurally similar compounds?

  • NMR : The methyl group at position 3 produces a distinct singlet (~δ 2.5 ppm in ¹H NMR), while the trifluoromethyl group causes a quartet in ¹⁹F NMR (~δ -60 ppm). Chlorine’s deshielding effect shifts pyridine ring protons downfield .
  • FTIR : C-Cl stretching (~550-650 cm⁻¹) and CF₃ symmetric/asymmetric vibrations (~1150-1250 cm⁻¹) confirm substituents. Methyl C-H stretches (~2850-2960 cm⁻¹) distinguish it from amino or azetidine derivatives .

Q. What are the key physicochemical properties of this compound relevant to reaction design?

  • Melting Point : 28–31°C (pure crystalline form) .
  • Solubility : Lipophilic (logP ~2.5), soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.
  • Stability : Susceptible to hydrolysis under strong acidic/basic conditions; store anhydrously at ≤4°C .

Advanced Research Questions

Q. How does the methyl group at position 3 influence regioselective functionalization compared to other substituents (e.g., amino or azetidinyl groups)?

  • Electronic Effects : The methyl group is electron-donating, increasing electron density at adjacent positions. This contrasts with electron-withdrawing groups (e.g., -NH₂), which deactivate the ring.
  • Regioselectivity : Metalation (e.g., LDA) at position 4 is favored due to methyl’s ortho-directing effect, enabling selective C-H functionalization. Compare to azetidine derivatives, where steric hindrance limits reactivity at position 2 .
  • Case Study : Suzuki-Miyaura coupling at position 4 achieves >80% yield using Pd(OAc)₂/XPhos in THF/water (90°C, 12 h) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • DFT Calculations : Assess charge distribution (Mulliken charges) and Fukui indices to identify electrophilic centers. Position 2 (chlorine) is most reactive due to trifluoromethyl’s meta-directing effect.
  • Kinetic Modeling : Simulate transition states for SNAr with amines/thiols. Predict activation barriers using Gaussian09 at the B3LYP/6-31G* level .

Q. How do contradictory data on reaction yields arise in trifluoromethylpyridine chemistry, and how can they be resolved?

  • Sources of Discrepancy :

  • Impurity Profiles : Residual solvents (e.g., DMF) in intermediates alter reaction kinetics.
  • Catalyst Loading : Pd-based catalysts degrade at >5 mol%, reducing cross-coupling efficiency .
    • Resolution : Standardize substrates via HPLC (>99% purity) and optimize catalyst/reagent ratios using design-of-experiments (DoE) .

Key Research Gaps

  • Biological Activity : Limited data on the methyl derivative’s bioactivity. Related amino analogs show antitumor potential (IC₅₀ ~5 μM in HeLa cells) .
  • Scalability : Industrial methods (e.g., continuous-flow trifluoromethylation) require optimization for academic lab compatibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-methyl-5-(trifluoromethyl)pyridine

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